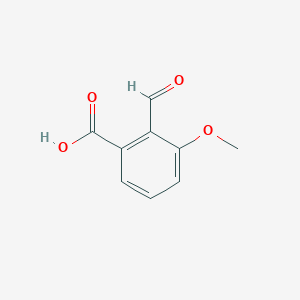

2-Formyl-3-methoxybenzoic acid

Description

Contextualization of Aromatic Aldehyde-Carboxylic Acid Functional Groups

Aromatic molecules possessing both an aldehyde and a carboxylic acid group, such as 2-formyl-3-methoxybenzoic acid, are characterized by a unique reactivity profile. The carbonyl group of the aldehyde is susceptible to nucleophilic attack, while the carboxylic acid provides a site for acid-base chemistry and derivatization. britannica.comncert.nic.in The electron-withdrawing nature of both the formyl and carboxyl groups deactivates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the meta position relative to these groups. numberanalytics.comorgosolver.com This inherent reactivity makes them valuable starting materials for synthesizing a wide array of more complex molecules. numberanalytics.com The aldehyde functionality can undergo a variety of transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in condensation reactions to form new carbon-carbon bonds. numberanalytics.comresearchgate.net

Significance of Methoxy (B1213986) Substitution in Aromatic Systems for Reactivity Modulation

The presence of a methoxy group (-OCH₃) on an aromatic ring significantly influences its reactivity. The methoxy group is a powerful electron-donating group through resonance, increasing the electron density of the aromatic ring, particularly at the ortho and para positions. edurev.inlibretexts.orglibretexts.org This activating effect makes the ring more susceptible to electrophilic aromatic substitution. orgosolver.comlibretexts.orglibretexts.org However, the oxygen atom of the methoxy group is also electronegative, exerting an electron-withdrawing inductive effect. vaia.com While the resonance effect typically dominates, the interplay of these two opposing effects allows for fine-tuning of the electronic properties of the aromatic system, thereby modulating its reactivity in various chemical transformations. edurev.invaia.com

Overview of this compound as a Chemical Probe and Synthetic Intermediate

This compound, with its distinct arrangement of functional groups, serves as a valuable building block in organic synthesis. The strategic positioning of the formyl, methoxy, and carboxylic acid groups allows for a range of selective chemical manipulations. For instance, it has been utilized as a precursor in the synthesis of biologically relevant molecules, such as (Z)-3-Butylidene-4-hydroxyphthalide. jlu.edu.cn Its bifunctional nature makes it a key intermediate for constructing heterocyclic compounds and other complex molecular frameworks. The interplay between the electron-donating methoxy group and the electron-withdrawing aldehyde and carboxylic acid groups creates a unique electronic environment on the aromatic ring, making it an interesting subject for studying reaction mechanisms and substituent effects in organic chemistry. nih.govacs.org

| Property | Data |

| Molecular Formula | C₉H₈O₄ |

| Molecular Weight | 180.16 g/mol |

| CAS Number | 60407-04-7 |

| Appearance | Solid |

| SMILES | O=C(O)C1=CC=CC(OC)=C1C=O |

Structure

2D Structure

3D Structure

Properties

CAS No. |

60407-04-7 |

|---|---|

Molecular Formula |

C9H8O4 |

Molecular Weight |

180.16 g/mol |

IUPAC Name |

2-formyl-3-methoxybenzoic acid |

InChI |

InChI=1S/C9H8O4/c1-13-8-4-2-3-6(9(11)12)7(8)5-10/h2-5H,1H3,(H,11,12) |

InChI Key |

YIZSVEAVNICESG-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC(=C1C=O)C(=O)O |

Canonical SMILES |

COC1=CC=CC(=C1C=O)C(=O)O |

Origin of Product |

United States |

Strategic Synthetic Methodologies for 2 Formyl 3 Methoxybenzoic Acid and Its Precursors

Regioselective Formylation Strategies on Methoxybenzoic Acid Frameworks

Introducing a formyl group onto a methoxybenzoic acid scaffold with high regioselectivity is a primary challenge in the synthesis of 2-Formyl-3-methoxybenzoic acid. The existing methoxy (B1213986) and carboxylic acid groups exert strong, and sometimes competing, directing effects in electrophilic aromatic substitution and metalation reactions.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. This method utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position, creating a stabilized aryl-lithium intermediate. This intermediate can then react with an appropriate electrophile to introduce a desired substituent.

In the context of 3-methoxybenzoic acid, both the carboxylic acid and the methoxy group can act as DMGs. The carboxylic acid is a potent DMG, directing metalation to the C2 and C6 positions. The methoxy group also directs to its ortho positions (C2 and C4). For the synthesis of this compound, metalation must occur specifically at the C2 position, which is ortho to both directing groups.

Research has shown that the choice of base and reaction conditions can selectively control the site of metalation on anisic acids. nih.gov For 3-methoxybenzoic acid (m-anisic acid), the two directing groups can work in concert to facilitate the introduction of a metal at the C2 position, located between them. unblog.fr The use of a base like lithium 2,2,6,6-tetramethylpiperidide (LTMP) at 0°C can favor this outcome. unblog.fr In contrast, other base systems like n-BuLi/t-BuOK tend to deprotonate the position ortho to the methoxy group and para to the carboxylate (H-4). nih.govunblog.fr

Once the C2 position is lithiated, quenching the intermediate with a formylating agent, such as N,N-dimethylformamide (DMF), introduces the aldehyde functionality, yielding the target compound. The general utility of DoM allows for the preparation of substituted methoxybenzoic acids that are not easily accessible through other methods. nih.govnih.gov

Table 1: Regioselectivity Control in Directed ortho-Metalation of 3-Methoxybenzoic Acid

| Base System | Temperature | Major Metalation Site | Rationale |

|---|---|---|---|

| LTMP | 0°C | C2 | The two directors (COOH and OMe) function in concert to direct metalation between them. nih.govunblog.fr |

| n-BuLi/t-BuOK | -78°C to 0°C | C4 | Preferential deprotonation at the position ortho to the strong methoxy director and para to the carboxylate. nih.gov |

| s-BuLi/TMEDA | -78°C | C6 | In some anisic acids, this system favors the position adjacent to the carboxylate. nih.govorganic-chemistry.org |

Note: LTMP = Lithium 2,2,6,6-tetramethylpiperidide; n-BuLi = n-butyllithium; t-BuOK = Potassium tert-butoxide; s-BuLi = sec-butyllithium; TMEDA = Tetramethylethylenediamine.

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic compounds. organic-chemistry.orgyoutube.comnrochemistry.com The reaction employs a Vilsmeier reagent, typically a chloroiminium ion, generated in situ from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃). youtube.comchemistrysteps.com This reagent is a weak electrophile that reacts preferentially with activated aromatic rings. youtube.comnrochemistry.com

When applied to 3-methoxybenzoic acid, the regiochemical outcome is dictated by the combined electronic and steric effects of the methoxy and carboxylic acid groups. The methoxy group is a strongly activating ortho-, para-director, while the carboxylic acid group is a deactivating meta-director.

C2-position: ortho to OMe (activating), meta to COOH (deactivating)

C4-position: para to OMe (activating), ortho to COOH (deactivating)

C6-position: ortho to OMe (activating), ortho to COOH (deactivating)

The Vilsmeier-Haack reaction favors substitution on the most electron-rich positions that are not sterically hindered. youtube.comnrochemistry.com The powerful activating effect of the methoxy group would strongly favor substitution at the C2, C4, and C6 positions. However, the deactivating nature of the carboxyl group complicates the prediction. Generally, formylation will occur at the position most activated by the methoxy group. In similar systems, such as 3-methoxybenzo[b]thiophene, Vilsmeier-Haack formylation occurs at the C2 position, adjacent to the methoxy group. rsc.org This suggests that formylation of 3-methoxybenzoic acid would likely favor the C2 and C4 positions over the more sterically hindered C6 position. Achieving high selectivity for the C2 position often requires careful optimization of reaction conditions.

Oxidative Transformations for Carboxylic Acid Introduction

An alternative synthetic strategy involves introducing the carboxylic acid functionality at a later stage through the oxidation of a suitable precursor. This approach can be advantageous if the precursor molecule is more readily synthesized or if the carboxylic acid group interferes with an earlier step, such as formylation.

This strategy begins with a precursor containing a methyl group at the C1 position, such as 2-formyl-3-methoxytoluene. The methyl group can then be oxidized to a carboxylic acid. A variety of oxidizing agents can accomplish this transformation, including potassium permanganate (B83412) (KMnO₄), potassium dichromate(VI), and nitric acid. chemguide.co.uk The challenge lies in achieving selective oxidation of the methyl group without affecting the aldehyde (formyl) group, which is also susceptible to oxidation.

To circumvent this issue, the aldehyde can be protected as an acetal (B89532) prior to oxidation. Alternatively, a milder oxidizing agent that selectively targets the methyl group can be employed. A more common sequence involves oxidizing a methyl group on a precursor before the formylation step. For instance, 2-methyl-3-methoxybenzoic acid can be synthesized and then formylated. A patented method describes the preparation of 2-methyl-3-methoxybenzoic acid from 3-chloro-o-xylene, which involves the oxidation of one methyl group, followed by a nucleophilic substitution of the chlorine with a methoxy group. google.com

Oxidative cleavage provides another route to the carboxylic acid group. This method typically involves a precursor with a more complex side chain or a fused ring system that can be cleaved to reveal the desired functionality. For example, a precursor like 1-formyl-2-methoxy-naphthalene could theoretically undergo oxidative cleavage of the unsubstituted ring to yield a dicarboxylic acid intermediate, which could then be manipulated to give the target molecule. While powerful, this approach is often less direct for a simple target like this compound compared to the oxidation of a methyl group or direct carboxylation strategies.

Advanced Multi-step Synthetic Sequences

The synthesis of this compound often requires a multi-step approach to carefully orchestrate the introduction of each functional group with the correct regiochemistry. truman.edulibretexts.orgtruman.edu A plausible sequence could begin with a simpler, commercially available starting material like m-cresol (B1676322) or 3-methoxy toluene (B28343).

A hypothetical multi-step synthesis could proceed as follows:

Protection and Initial Functionalization: Start with 2,3-dimethylanisole.

Regiospecific Oxidation: Selectively oxidize the C1-methyl group to a carboxylic acid using an appropriate oxidizing agent (e.g., KMnO₄), yielding 2,3-dimethylbenzoic acid, which can then be methylated to 2-methyl-3-methoxybenzoic acid. A more direct route starts with 3-chloro-o-xylene, oxidizes it to 2-methyl-3-chlorobenzoic acid, and then substitutes the chlorine with a methoxy group. google.com

Introduction of the Formyl Group Precursor: The remaining methyl group at C2 can be brominated using N-bromosuccinimide (NBS) to form 2-(bromomethyl)-3-methoxybenzoic acid.

Oxidation to Aldehyde: The benzylic bromide can then be oxidized to the aldehyde using a method like the Sommelet reaction or by treatment with sodium bicarbonate in DMSO (Kornblum oxidation), to yield the final product, this compound.

Another advanced route involves building the ring with the substituents already in place via a Diels-Alder reaction or other cycloaddition strategies, though this is generally more complex than functionalizing a pre-existing aromatic ring.

Table 2: Comparison of Synthetic Strategies

| Strategy | Key Transformation | Advantages | Challenges |

|---|---|---|---|

| Directed ortho-Metalation | C-H activation and formylation | High regioselectivity, direct C-H functionalization. | Requires cryogenic temperatures and highly reactive organometallic reagents. |

| Vilsmeier-Haack Formylation | Electrophilic aromatic substitution | Uses common reagents, well-established reaction. | Potential for mixtures of regioisomers, requires activated substrate. |

| Oxidation of Methyl Group | C-H oxidation | Utilizes readily available precursors. | Potential for over-oxidation or side reactions with other functional groups. Requires careful selection of oxidants or use of protecting groups. |

Catalytic Approaches for Carbon-Carbon Bond Formation Leading to Precursors

While palladium-catalyzed cross-coupling reactions are a mainstay for C-C bond formation in modern organic synthesis, the foundational methods for creating the benzoic acid core often rely on stoichiometric organometallic reagents. The Grignard reaction is a classic example where a new carbon-carbon bond is formed between an aryl group and the carbon atom of carbon dioxide ucalgary.cachemistry-online.com.

The synthesis of the Grignard reagent, phenylmagnesium bromide, from bromobenzene (B47551) and magnesium metal is the initial step. This reagent is then reacted with solid carbon dioxide (dry ice), which serves as the electrophilic source of the carboxyl group. An acidic workup protonates the resulting carboxylate salt to yield benzoic acid ucalgary.cachemistry-online.com. This method can be adapted for substituted aryl halides to produce the corresponding substituted benzoic acid precursors.

Another critical C-C bond formation occurs during the introduction of the formyl group via directed ortho-metalation. In this reaction, the carboxylic acid group of a precursor like 3-methoxybenzoic acid directs a strong base, such as s-butyllithium, to remove a proton from the C2 position (ortho to the carboxylate) acs.orgorganic-chemistry.orgnih.govunblog.fr. The resulting aryllithium intermediate is then quenched with a formylating agent like N,N-dimethylformamide (DMF) to install the aldehyde group.

Optimization of Reaction Conditions and Yields in Academic Synthesis

The efficiency and yield of the synthesis of this compound are highly dependent on the precise control of reaction conditions. Academic studies focusing on directed ortho-metalation and formylation reactions provide detailed insights into the optimization of these parameters.

Influence of Solvents and Catalysts on Reaction Efficiency

The choice of solvent is critical as it affects the solubility of reagents and the stability of reactive intermediates. For directed ortho-metalation, anhydrous ethereal solvents like tetrahydrofuran (B95107) (THF) are standard because they effectively solvate the organolithium reagents without reacting with them researchgate.net.

The "catalyst" in this context is often the base system and its additives. The selection of the organolithium base and the presence of a coordinating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) significantly influence the reaction's regioselectivity and efficiency. Research has shown that for 2-methoxybenzoic acid, using s-BuLi in the presence of TMEDA directs metalation exclusively to the C6 position (ortho to the methoxy group), whereas a combination of n-BuLi and t-BuOK can reverse the selectivity acs.orgorganic-chemistry.orgnih.govunblog.fr.

In related formylation reactions of phenols, the solvent was shown to have a notable effect on yield. For instance, the formylation of methyl 4-hydroxybenzoate (B8730719) using MgCl₂, triethylamine, and paraformaldehyde was optimized in different solvents, with acetonitrile (B52724) providing superior results.

Table 2: Effect of Base System on Regioselectivity of 2-Methoxybenzoic Acid Lithiation| Base System | Solvent | Temperature | Position of Lithiation | Reference |

|---|---|---|---|---|

| s-BuLi / TMEDA | THF | -78 °C | C6 (ortho to -OCH₃) | acs.orgunblog.fr |

| n-BuLi / t-BuOK | THF | -78 °C | C3 (ortho to -CO₂H) | acs.orgunblog.fr |

Purification Methodologies for High-Purity Research Samples

Obtaining analytically pure this compound is essential for its use in further research and synthesis. Recrystallization is the most common and effective method for purifying solid organic compounds like benzoic acid derivatives.

Recrystallization Techniques

Recrystallization is a purification technique that relies on the differences in solubility of a compound and its impurities in a given solvent at different temperatures slideshare.net. The ideal solvent is one in which the target compound has high solubility at an elevated temperature but low solubility at room or cooler temperatures, while impurities are either highly soluble or insoluble at all temperatures slideshare.net.

The general procedure involves:

Dissolving the crude solid in a minimum amount of a suitable hot solvent to create a saturated solution.

If insoluble impurities are present, the hot solution is filtered (hot filtration) to remove them.

The hot, clear solution is then allowed to cool slowly and without disturbance. As the solution cools, the solubility of the target compound decreases, and it crystallizes out of the solution, leaving soluble impurities behind in the mother liquor.

The pure crystals are then collected by vacuum filtration and washed with a small amount of cold solvent to remove any adhering mother liquor slideshare.net.

For benzoic acid and its derivatives, a range of solvents can be used. Water is a common solvent for benzoic acid itself, as its solubility is significantly higher in hot water than in cold water slideshare.netstackexchange.com. For substituted benzoic acids, mixed solvent systems, such as ethanol/water or acetic acid/water, are often effective stackexchange.comreddit.com. The compound is dissolved in a "good" solvent (like ethanol) in which it is highly soluble, and then a "poor" solvent (like water) is added until the solution becomes cloudy, indicating the saturation point. The solution is then heated to redissolve the solid and cooled slowly to induce crystallization reddit.com.

Table 3: Potential Recrystallization Solvents for Benzoic Acid Derivatives| Solvent/System | Properties and Use Case |

|---|---|

| Water (H₂O) | Good for polar compounds; exploits large temperature-dependent solubility difference for benzoic acid slideshare.netstackexchange.com. |

| Ethanol (C₂H₅OH) / Water | A common mixed-solvent system. The compound is dissolved in hot ethanol, and water is added as the anti-solvent to induce crystallization upon cooling reddit.com. |

| Acetic Acid / Water | Another mixed-solvent system suitable for carboxylic acids stackexchange.com. |

| Benzene (B151609) or Toluene | Non-polar aromatic solvents that can be effective for less polar derivatives stackexchange.com. |

| Petroleum Ether / Hexane (B92381) | Non-polar solvents used for compounds with low polarity stackexchange.com. |

Chromatographic Separation Methods for Target Compound Isolation

The purification of this compound from the reaction mixture and the isolation of its precursors are critical steps to obtain a compound of high purity. Chromatographic techniques are indispensable for this purpose, with column chromatography and High-Performance Liquid Chromatography (HPLC) being the most relevant methods.

Column Chromatography

For the preparative scale purification of this compound, column chromatography using silica (B1680970) gel as the stationary phase is a standard and effective technique. The choice of the mobile phase (eluent) is crucial for achieving good separation. A solvent system of ethyl acetate (B1210297) and hexane is commonly employed for the separation of aromatic carboxylic acids. The polarity of the eluent can be gradually increased by increasing the proportion of ethyl acetate to facilitate the elution of the target compound. The progress of the separation can be monitored by Thin-Layer Chromatography (TLC). For acidic compounds like benzoic acid derivatives, it is sometimes beneficial to add a small amount of a polar, acidic solvent like acetic acid to the eluent to reduce tailing of the spots on the TLC plate and improve the resolution in the column.

A typical setup for the column chromatographic purification of a substituted benzoic acid is detailed in the following table.

| Parameter | Description |

| Stationary Phase | Silica gel (60-120 mesh or 230-400 mesh) |

| Mobile Phase (Eluent) | A gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50% or higher) |

| Monitoring | Thin-Layer Chromatography (TLC) with UV detection (254 nm) |

| Elution of Target | The target compound, being polar due to the carboxylic acid and formyl groups, is expected to elute after less polar byproducts. |

High-Performance Liquid Chromatography (HPLC)

For analytical purposes, such as assessing the purity of the final product and its precursors, as well as for preparative isolation of smaller quantities, High-Performance Liquid Chromatography (HPLC) is a powerful tool. Reversed-phase HPLC is the most common mode for the analysis of aromatic carboxylic acids ekb.eg.

In reversed-phase HPLC, a nonpolar stationary phase (e.g., C18-modified silica) is used with a polar mobile phase. For acidic compounds like this compound, the mobile phase often consists of a mixture of acetonitrile or methanol (B129727) and water, with an acidic modifier such as trifluoroacetic acid (TFA) or formic acid. The acid in the mobile phase helps to suppress the ionization of the carboxylic acid group, leading to better peak shapes and reproducible retention times. The separation of various benzoic acid derivatives has been successfully achieved using such methods ekb.egsielc.com.

The following table outlines typical conditions for the HPLC analysis of a substituted benzoic acid.

| Parameter | Description |

| Stationary Phase | Reversed-phase C18 column (e.g., 5 µm particle size, 4.6 x 250 mm) |

| Mobile Phase | A gradient of acetonitrile in water (both containing 0.1% TFA or formic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV detection at a wavelength where the aromatic compound absorbs (e.g., 254 nm) |

| Retention Behavior | The retention time will depend on the overall polarity of the molecule. |

Elucidation of Chemical Transformations and Intrinsic Reactivity of 2 Formyl 3 Methoxybenzoic Acid

Reactivity Profiling of the Aldehyde Moiety

The aldehyde (formyl) group is a primary site for a variety of chemical transformations, including oxidation, reduction, and nucleophilic addition. Its reactivity is modulated by the electronic effects of the adjacent methoxy (B1213986) and carboxylic acid substituents.

The formyl group of 2-Formyl-3-methoxybenzoic acid can be readily oxidized to a carboxylic acid, yielding the corresponding dicarboxylic acid analog, 3-methoxyphthalic acid. This transformation is a cornerstone in organic synthesis for creating polyfunctional aromatic systems. A multitude of oxidizing agents and catalytic systems can achieve this, with the choice of reagent often depending on the desired yield, selectivity, and tolerance of other functional groups. organic-chemistry.org

Traditional methods often employ strong, stoichiometric oxidants like potassium permanganate (B83412) (KMnO₄) or chromium-based reagents. acs.orglibretexts.org However, modern synthetic chemistry favors milder, more sustainable catalytic approaches. nih.gov Catalytic systems using molecular oxygen or hydrogen peroxide as the terminal oxidant are considered greener alternatives. acs.orgsemanticscholar.org For instance, N-hydroxyphthalimide (NHPI) can act as an effective organocatalyst for the aerobic oxidation of aldehydes. organic-chemistry.org Biocatalytic methods, utilizing aldehyde dehydrogenases (ALDHs), offer exceptional chemoselectivity, oxidizing aldehydes to carboxylic acids with high efficiency while leaving other potentially oxidizable groups untouched. nih.gov

| Oxidizing System | Typical Conditions | Key Features |

|---|---|---|

| Potassium Permanganate (KMnO₄) | Aqueous, acidic or basic, heat | Strong, inexpensive oxidant; can be aggressive towards other functional groups. libretexts.org |

| Hydrogen Peroxide (H₂O₂) | With catalysts (e.g., Selenium, VO(acac)₂) | Green oxidant, byproduct is water; requires a catalyst for efficient conversion. organic-chemistry.orgnih.gov |

| Aerobic Oxidation (O₂) | With organocatalysts (e.g., NHPI) | Utilizes air as the oxidant; considered a green and sustainable method. organic-chemistry.org |

| Aldehyde Dehydrogenase (ALDH) | Aqueous buffer, mild temperature (e.g., 40 °C) | High chemoselectivity, environmentally benign; enzyme-based catalysis. nih.gov |

The formyl group is susceptible to reduction, yielding either a primary alcohol (hydroxymethyl) or a fully reduced methyl group.

Reduction to Hydroxymethyl Derivatives: The conversion of the aldehyde to a primary alcohol, yielding 2-(hydroxymethyl)-3-methoxybenzoic acid, is typically accomplished with high selectivity using hydride-based reducing agents. stenutz.eu Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this purpose due to its mild nature and selectivity for aldehydes and ketones over other functional groups like carboxylic acids and esters. masterorganicchemistry.comchemguide.co.uk The reaction is generally performed in an alcoholic solvent, such as methanol (B129727) or ethanol, and proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon. umass.edulibretexts.org

Reduction to Methyl Derivatives: The complete reduction of the formyl group to a methyl group to form 2-methyl-3-methoxybenzoic acid requires more rigorous conditions. chemicalbook.comgoogle.com Classic methods like the Wolff-Kishner (hydrazine and strong base) or Clemmensen (zinc amalgam and strong acid) reductions are often incompatible with the carboxylic acid moiety. Therefore, a two-step sequence is typically preferred. This involves the initial reduction of the aldehyde to the hydroxymethyl derivative as described above, followed by conversion of the alcohol to a more readily reducible group (e.g., a tosylate or a benzyl (B1604629) ether) and subsequent hydrogenolysis.

| Target Group | Reagent/Method | Product | Notes |

|---|---|---|---|

| Hydroxymethyl (-CH₂OH) | Sodium Borohydride (NaBH₄) | 2-(hydroxymethyl)-3-methoxybenzoic acid | Mild and selective for the aldehyde group. masterorganicchemistry.com |

| Methyl (-CH₃) | Two-step: 1. NaBH₄ 2. Hydrogenolysis | 2-methyl-3-methoxybenzoic acid | Direct reduction is challenging; multi-step process is often necessary. google.com |

The electrophilic carbon of the formyl group is a prime target for nucleophiles. A prominent example is the condensation reaction with primary amines to form imines, commonly known as Schiff bases. nih.gov This reaction is a reversible equilibrium process, typically catalyzed by a small amount of acid. jetir.org The formation of the C=N double bond is driven forward by the removal of water, which is formed as a byproduct. mdpi.com

The reaction of this compound with an amine (R-NH₂) proceeds through a hemiaminal intermediate, which then dehydrates to form the final Schiff base. These products are valuable intermediates in the synthesis of various heterocyclic compounds and have applications in coordination chemistry. jetir.org

In this molecule, two competing electronic effects are at play:

Electron-withdrawing effect: The carboxylic acid group (-COOH) is a meta-directing deactivator, withdrawing electron density from the ring and from the formyl group via inductive and resonance effects. This increases the partial positive charge on the formyl carbon, making it more electrophilic and thus more reactive towards nucleophiles.

Electron-donating effect: The methoxy group (-OCH₃) is an ortho, para-directing activator that donates electron density to the ring through a strong resonance effect. This effect partially counteracts the deactivating effect of the carboxyl group, potentially decreasing the electrophilicity of the formyl carbon compared to a system without the methoxy group.

Nucleophilic Addition and Condensation Reactions (e.g., Schiff Base Formation)

Reactivity Profiling of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle, primarily serving as a site for acylation reactions to produce esters and amides, which are common strategies for molecular derivatization.

Esterification: The conversion of the carboxylic acid to an ester is most commonly achieved through the Fischer-Speier esterification. organic-chemistry.orglibretexts.org This method involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and to achieve high yields, it is necessary to remove the water byproduct, often by azeotropic distillation, or to use the alcohol as the solvent to drive the equilibrium forward. byjus.com The presence of the ortho-formyl group may introduce steric hindrance, potentially slowing the rate of esterification compared to less substituted benzoic acids. acs.org

Amidation: The formation of an amide requires the activation of the carboxylic acid, as direct reaction with an amine is generally slow. This is typically accomplished using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-Hydroxybenzotriazole (HOBt). These reagents convert the carboxylic acid into a more reactive intermediate, which is then readily attacked by the amine to form the stable amide bond. This method is highly efficient for creating a diverse range of amide derivatives under mild conditions. nih.govsemanticscholar.org

| Reaction | Typical Reagents | Derivative Formed | Key Considerations |

|---|---|---|---|

| Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | Ester (-COOR') | Equilibrium reaction; often requires excess alcohol or water removal. libretexts.org Steric hindrance from the ortho-formyl group may affect the rate. acs.org |

| Amidation | Amine (R'-NH₂), Coupling Agent (e.g., EDC, DCC) | Amide (-CONHR') | Requires activation of the carboxylic acid; generally high-yielding and versatile. nih.gov |

Decarboxylation Studies under Various Conditions

Decarboxylation, the removal of a carboxyl group as carbon dioxide, is a significant reaction for benzoic acid derivatives. The rate and feasibility of this reaction are highly dependent on the reaction conditions and the nature of other substituents on the aromatic ring.

For benzoic acids, decarboxylation can be promoted under various conditions, including high temperatures, acidic or basic catalysis, and the presence of metal catalysts. nist.govresearchgate.net Studies on substituted benzoic acids have shown that electron-donating groups, particularly those at the ortho or para positions, can facilitate decarboxylation. nist.gov Conversely, electron-withdrawing groups tend to hinder this process. In the case of this compound, the formyl group is electron-withdrawing, while the methoxy group is electron-donating through resonance and electron-withdrawing through induction. Their combined effect on decarboxylation is complex.

Recent research has explored novel methods for decarboxylation, such as using bimetallic nanoparticles on supported ionic liquid phases as multifunctional catalysts. nih.govrwth-aachen.deacs.org These systems have shown high activity and selectivity for the decarboxylation of various substituted benzoic acids. Additionally, photoredox catalysis has emerged as a mild method for the decarboxylation of benzoic acids under visible or UV light. acs.org Radical-based decarboxylation methods have also been developed, expanding the scope of applicable substrates. rsc.org

The table below summarizes the general conditions and outcomes for the decarboxylation of substituted benzoic acids, which can provide insights into the potential behavior of this compound.

| Condition | Reagents/Catalysts | General Outcome for Substituted Benzoic Acids |

| Thermal | High Temperature | Decarboxylation rate depends on substituent effects. nist.gov |

| Catalytic | Bimetallic Nanoparticles (e.g., Fe-Ru) | Efficient and selective decarboxylation. nih.govrwth-aachen.deacs.org |

| Photochemical | Organic Photoredox Catalysts | Decarboxylation under mild light-induced conditions. acs.org |

| Radical | Oxidative Radical Conditions | Effective for a variety of benzoic acids. rsc.org |

Reactivity Profiling of the Methoxy Group

The methoxy group (-OCH₃) on the aromatic ring of this compound plays a crucial role in modulating the molecule's reactivity.

The cleavage of the methyl-oxygen bond in the methoxy group, known as demethylation, is a common transformation that yields the corresponding hydroxy (phenol) analog. This reaction is typically achieved using strong acids, Lewis acids, or nucleophilic reagents.

For instance, reagents like boron tribromide (BBr₃) and aluminum chloride (AlCl₃) are effective Lewis acids for cleaving aryl methyl ethers. rsc.org The choice of reagent and reaction conditions can sometimes allow for selective demethylation in the presence of other functional groups. Studies on various methoxybenzoic acids have demonstrated different methodologies for O-demethylation, including the use of potassium hydroxide (B78521) in ethylene (B1197577) glycol at elevated temperatures. semanticscholar.org The position of the methoxy group relative to other substituents can influence the ease of demethylation. For example, a methoxy group ortho to a carboxylic acid can be more readily demethylated due to intramolecular protonation, which is not possible for a para-methoxy group. rsc.org

Enzymatic methods for demethylation have also been explored. For example, cytochrome P450 enzymes have been shown to efficiently demethylate 4-methoxybenzoic acid. rsc.orgresearchgate.net

The table below outlines common reagents used for the demethylation of methoxybenzoic acids.

| Reagent | Type | Typical Conditions |

| Boron tribromide (BBr₃) | Lewis Acid | Anhydrous solvent, low temperature |

| Aluminum chloride (AlCl₃) | Lewis Acid | Anhydrous solvent, variable temperature rsc.org |

| Potassium hydroxide (KOH) | Base | High boiling solvent (e.g., ethylene glycol), high temperature semanticscholar.org |

| Cytochrome P450 Enzymes | Biocatalyst | Aqueous buffer, mild temperature rsc.orgresearchgate.net |

The methoxy group is a powerful activating group in electrophilic aromatic substitution (EAS) reactions. askfilo.comchegg.combrainly.com It donates electron density to the aromatic ring through its resonance effect, which is stronger than its inductive electron-withdrawing effect. minia.edu.egyoutube.comyoutube.com This increased electron density makes the ring more susceptible to attack by electrophiles. The methoxy group directs incoming electrophiles to the ortho and para positions relative to itself. In this compound, the positions ortho and para to the methoxy group are C4 and C6.

The interplay of these electronic effects determines the regioselectivity and rate of substitution reactions on the aromatic ring of this compound.

Mechanistic Investigations of Group Interplay and Directed Reactivity

The spatial arrangement and electronic nature of the functional groups in this compound allow for complex interactions that can direct the course of chemical reactions.

Palladium-catalyzed C-H activation has become a powerful tool in organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. nih.govrsc.org In this process, a directing group on the substrate coordinates to the palladium catalyst, bringing it into proximity with a specific C-H bond and facilitating its cleavage.

For benzoic acid derivatives, the carboxylate group can act as a directing group. nih.govsemanticscholar.org Palladium can coordinate to the carboxylate, directing C-H activation at the ortho position. In the case of this compound, this would be the C-H bond at the C6 position. Following C-H activation, the resulting palladacycle can undergo various transformations, including annulation reactions with alkynes or other coupling partners to build more complex cyclic structures. researcher.lifenih.govrsc.org The presence of the formyl and methoxy groups can influence the electronic properties of the substrate and the stability of intermediates, thereby affecting the efficiency and outcome of the C-H activation and subsequent annulation pathways.

The carboxylate group is a well-established directing group in ortho-metalation reactions, particularly with organolithium reagents. organic-chemistry.orgacs.orgnih.govoup.com This reaction, often referred to as directed ortho-metalation (DoM), involves the deprotonation of the C-H bond ortho to the directing group. The lithium cation coordinates to the oxygen atoms of the carboxylate, positioning the organolithium base to abstract a proton from the adjacent ortho position.

For this compound, the carboxylate group would direct metalation to the C6 position. organic-chemistry.orgacs.orgnih.gov The resulting aryllithium species is a powerful nucleophile that can react with a wide range of electrophiles, allowing for the introduction of various substituents at the C6 position. The efficiency of the DoM reaction can be influenced by the solvent, temperature, and the specific organolithium reagent used. organic-chemistry.orgnih.gov The formyl and methoxy groups can also affect the acidity of the ortho protons and the stability of the lithiated intermediate.

Advanced Spectroscopic Characterization for Structural Confirmation and Purity Assessment in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering deep insights into the chemical environment of individual protons and carbon atoms.

Proton (¹H) NMR spectroscopy of 2-Formyl-3-methoxybenzoic acid provides characteristic signals that confirm the presence and arrangement of its constituent protons. In a typical ¹H NMR spectrum, the aldehydic proton of the formyl group is expected to appear as a singlet in the downfield region, generally between δ 9.5 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group. The protons on the aromatic ring will exhibit signals in the aromatic region (δ 7.0-8.5 ppm), with their specific chemical shifts and multiplicities dictated by the substitution pattern. The methoxy (B1213986) group protons will present as a sharp singlet, typically around δ 3.8-4.0 ppm. The acidic proton of the carboxylic acid group is often observed as a broad singlet at a variable chemical shift, usually above δ 10 ppm, and its presence can be confirmed by D₂O exchange.

For comparison, the ¹H NMR data for the related compound 3-methoxybenzoic acid in CDCl₃ shows signals at δ 7.73 (ddd, J = 7.6, 1.5, 1.0 Hz, 1H), 7.63 (dd, J = 2.6, 1.5 Hz, 1H), 7.38 (t, J = 7.9 Hz, 1H), and 7.17 (ddd, J = 8.2, 2.6, 1.0 Hz, 1H) for the aromatic protons, and a singlet for the methoxy protons. rsc.org The introduction of a formyl group at the 2-position in this compound would further influence the chemical shifts of the adjacent aromatic protons.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aldehydic H | 9.5 - 10.5 | Singlet |

| Aromatic H | 7.0 - 8.5 | Multiplet |

| Methoxy H | 3.8 - 4.0 | Singlet |

| Carboxylic H | > 10 | Broad Singlet |

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum of this compound provides a count of the non-equivalent carbon atoms and information about their chemical environment. The carbonyl carbon of the formyl group is expected to resonate in the highly deshielded region of the spectrum, typically between δ 190 and 200 ppm. The carboxylic acid carbonyl carbon will also be in the downfield region, generally between δ 165 and 185 ppm. The aromatic carbons will appear in the range of δ 110-160 ppm, with the carbon attached to the methoxy group appearing at a higher field compared to the others due to the shielding effect of the oxygen atom. The carbon of the methoxy group will be observed in the upfield region, typically around δ 55-60 ppm.

For context, the ¹³C NMR data for 3-methoxybenzoic acid in DMSO-d₆ shows signals at δ 167.9, 159.4, 131.7, 129.9, 121.8, 118.5, 113.9, and 55.7 ppm. rsc.org The presence of the electron-withdrawing formyl group in this compound will cause a downfield shift for the ortho and para carbons relative to the formyl group.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Aldehyde) | 190 - 200 |

| C=O (Carboxylic Acid) | 165 - 185 |

| Aromatic C | 110 - 160 |

| Methoxy C | 55 - 60 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

Two-dimensional (2D) NMR techniques are invaluable for establishing the connectivity between atoms in the molecule. youtube.comsdsu.eduepfl.ch

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment would reveal correlations between adjacent protons on the aromatic ring, helping to assign their specific positions. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : An HSQC experiment correlates directly bonded proton and carbon atoms. sdsu.eduepfl.chhmdb.ca This would definitively link each aromatic proton signal to its corresponding carbon signal and the methoxy protons to the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation) : An HMBC experiment shows correlations between protons and carbons that are two or three bonds apart. youtube.comsdsu.eduepfl.ch This is particularly useful for identifying the quaternary carbons (such as the carbonyl carbons and the aromatic carbons bonded to the substituents) by observing their correlations with nearby protons. For instance, the aldehydic proton should show a correlation to the aromatic carbon at position 2, and the methoxy protons should show a correlation to the aromatic carbon at position 3.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the FTIR spectrum would be expected to show several key absorption bands. A strong, broad absorption band in the region of 2500-3300 cm⁻¹ would be characteristic of the O-H stretching vibration of the carboxylic acid, often overlapping with C-H stretching vibrations. The C=O stretching vibration of the carboxylic acid would appear as a strong, sharp peak around 1700-1725 cm⁻¹. The C=O stretching of the aldehyde group would also be a strong, sharp peak, typically found in the range of 1680-1700 cm⁻¹. The C-O stretching vibrations of the methoxy group and the carboxylic acid would be observed in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aromatic C=C stretching vibrations will appear as a series of peaks in the 1450-1600 cm⁻¹ region. For comparison, the FTIR spectrum of 2-methoxybenzoic acid shows characteristic peaks that align with these expectations. nih.gov

Table 3: Predicted FTIR Data for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 (broad) |

| Carboxylic Acid | C=O Stretch | 1700 - 1725 |

| Aldehyde | C=O Stretch | 1680 - 1700 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Methoxy Group | C-O Stretch | 1200 - 1300 |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular mass of a compound, which in turn allows for the determination of its elemental composition. For this compound (C₉H₈O₄), the expected monoisotopic mass is approximately 180.0423 g/mol . epa.gov HRMS can confirm this with high accuracy, typically to within a few parts per million (ppm), providing strong evidence for the molecular formula. The fragmentation pattern observed in the mass spectrum can also offer structural information. For instance, the loss of a formyl group (CHO), a methoxy group (OCH₃), or a carboxyl group (COOH) would result in characteristic fragment ions. researchgate.netnist.gov

X-ray Crystallography for Definitive Solid-State Structural Elucidation and Regiochemistry

In cases where single crystals of sufficient quality can be grown, X-ray crystallography provides the most definitive structural information. This technique determines the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. For this compound, an X-ray crystal structure would unambiguously confirm the substitution pattern on the benzene (B151609) ring (regiochemistry), the conformation of the formyl and carboxylic acid groups relative to the ring, and the intermolecular interactions, such as hydrogen bonding, in the crystal lattice. For instance, a study on the related compound anisic acid (p-methoxybenzoic acid) revealed details about its crystal structure and intermolecular hydrogen-bonded dimers. rsc.org Similarly, the crystal structure of 2-(3-Methoxyphenoxy)benzoic acid has been determined, showing the formation of carboxylic acid dimers through hydrogen bonding. researchgate.net

Computational Chemistry Approaches for Understanding 2 Formyl 3 Methoxybenzoic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study various properties of substituted benzoic acids. orientjchem.org

Geometry Optimization and Conformational Analysis

A fundamental step in computational chemistry is the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For 2-Formyl-3-methoxybenzoic acid, DFT calculations can predict bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation. The presence of the formyl and methoxy (B1213986) groups adjacent to the carboxylic acid function introduces the possibility of multiple conformational isomers due to rotation around single bonds.

A conformational analysis would involve systematically rotating the rotatable bonds (C-C bond of the carboxyl group, C-O bond of the methoxy group, and C-C bond of the formyl group) and calculating the energy of each resulting conformer to identify the global minimum on the potential energy surface.

Table 1: Representative Optimized Geometrical Parameters for a Substituted Benzoic Acid Derivative (Calculated using DFT) (Note: This is a representative table based on typical values for similar molecules, as specific data for this compound is not readily available in the cited literature.)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-COOH | 1.49 | - | - |

| C=O | 1.22 | - | - |

| C-O (acid) | 1.35 | - | - |

| O-H | 0.97 | - | - |

| C-CHO | 1.48 | - | - |

| C=O (aldehyde) | 1.21 | - | - |

| C-OCH3 | 1.36 | - | - |

| O-CH3 | 1.43 | - | - |

| C-C-O-H | - | - | ~0 or ~180 |

| C-C-C-O (aldehyde) | - | - | variable |

| C-C-O-C (methoxy) | - | - | variable |

Electronic Structure Analysis (e.g., HOMO-LUMO Gap, Molecular Orbitals)

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they are the frontier orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. chemeo.com A smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring and the oxygen atoms of the methoxy and carboxyl groups, which are electron-rich regions. The LUMO is likely to be distributed over the electron-withdrawing formyl and carboxyl groups, particularly the π* orbitals of the carbonyls. DFT calculations can provide detailed visualizations of these orbitals and their energy levels.

Table 2: Representative Frontier Molecular Orbital Energies and Related Properties (Calculated using DFT) (Note: This table presents typical values for aromatic carboxylic acids to illustrate the concept.)

| Property | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

| Ionization Potential | 6.5 |

| Electron Affinity | 1.8 |

Prediction of Spectroscopic Parameters (e.g., ¹³C NMR Chemical Shifts)

DFT calculations are a powerful tool for predicting various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts. rsc.org By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, it is possible to predict the ¹³C NMR spectrum. These theoretical predictions are invaluable for assigning experimental spectra and can help in the structural elucidation of new compounds.

The chemical shifts are highly sensitive to the electronic environment of each carbon atom. For this compound, the carbon atoms of the carbonyl groups (formyl and carboxyl) are expected to have the largest chemical shifts (downfield), typically in the range of 160-200 ppm. The aromatic carbons will have shifts that are influenced by the electronic effects of the substituents. The methoxy carbon will have a characteristic shift around 55-65 ppm. Discrepancies between predicted and experimental shifts can often be attributed to solvent effects or conformational averaging, which can also be modeled computationally.

Table 3: Representative Predicted ¹³C NMR Chemical Shifts for a Substituted Benzoic Acid (Note: This is an illustrative table. The numbering of carbons is hypothetical.)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (Carboxyl) | 168.5 |

| C2 (Aromatic, attached to COOH) | 132.1 |

| C3 (Aromatic, attached to CHO) | 135.4 |

| C4 (Aromatic, attached to OCH3) | 158.9 |

| C5 (Aromatic) | 115.2 |

| C6 (Aromatic) | 125.8 |

| C7 (Aromatic) | 120.3 |

| C8 (Formyl) | 192.3 |

| C9 (Methoxy) | 56.2 |

Reactivity Prediction through Fukui Indices and Electrostatic Potential Maps

DFT provides descriptors that can predict the reactivity of a molecule. The Fukui function is a reactivity indicator that describes how the electron density at a given point in a molecule changes when an electron is added or removed. researchgate.net It helps in identifying the most nucleophilic and electrophilic sites in a molecule. For an electrophilic attack (reaction with a nucleophile), the site with the highest value of the Fukui function f⁻ is the most reactive. For a nucleophilic attack (reaction with an electrophile), the site with the highest f⁺ value is the most susceptible. ucl.ac.uk

An electrostatic potential (ESP) map is another useful tool that visualizes the charge distribution in a molecule. It maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this compound, the ESP map would likely show negative potential around the oxygen atoms of the carbonyl and methoxy groups, and positive potential near the acidic hydrogen of the carboxyl group.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT is excellent for studying static properties of a single molecule, Molecular Dynamics (MD) simulations are employed to understand the dynamic behavior of molecules over time, including their conformational changes and interactions with their environment, such as a solvent. acs.org

Conformational Flexibility and Solvent Interactions

MD simulations can provide a detailed picture of the conformational flexibility of this compound in a solution. By simulating the molecule surrounded by solvent molecules (e.g., water), one can observe how the solute-solvent interactions influence the preferred conformations. The carboxylic acid, formyl, and methoxy groups are all capable of forming hydrogen bonds with water molecules. These interactions will play a crucial role in the solvation of the molecule and can affect the rotational barriers of the single bonds. ucl.ac.uk

The simulation can reveal the stability of intramolecular hydrogen bonds in the presence of a solvent. It is possible that in a protic solvent like water, the intramolecular hydrogen bond between the formyl and carboxyl groups is disrupted in favor of forming stronger hydrogen bonds with the surrounding water molecules. MD simulations of aromatic carboxylic acids have been used to study their aggregation behavior in solution, which is a precursor to crystallization. acs.org Such simulations can provide insights into how molecules of this compound might interact with each other in solution.

Mechanistic Insights from Computational Modeling

Transition State Characterization and Reaction Pathway Elucidation

No specific computational studies on the transition state characterization or reaction pathway elucidation for reactions involving this compound were identified in the initial search. However, computational methods, particularly density functional theory (DFT), are routinely used to study reactions of similar aromatic carboxylic acids.

For instance, the reactivity of the formyl group (e.g., in nucleophilic addition reactions) or the carboxylic acid group (e.g., in esterification or amide bond formation) could be investigated. Computational chemists can model the geometry of the transition state—the highest energy point along the reaction coordinate—and calculate its energy, which corresponds to the activation energy of the reaction. This information is critical for understanding reaction rates and selectivity. The electronic influence of the ortho-methoxy and meta-carboxyl groups on the reactivity of the formyl group would be a key aspect to explore in such studies.

Kinetic Isotope Effect (KIE) Studies (Computational Approaches)

Computational studies on the kinetic isotope effect (KIE) for this compound are also not available in the current body of literature. The KIE is a powerful tool for probing reaction mechanisms, as it reveals information about bond breaking or forming at the rate-determining step.

Computationally, KIEs are calculated by determining the vibrational frequencies of the reactants and the transition state for both the normal and isotopically substituted molecules (e.g., replacing a hydrogen with deuterium). The differences in zero-point vibrational energies between the isotopic species in the ground state and at the transition state are the primary contributors to the KIE.

For this compound, a potential KIE study could involve the reaction of the formyl C-H bond. By computationally modeling the reaction with both hydrogen and deuterium (B1214612) at this position, one could predict the primary KIE and gain insight into the nature of the C-H bond cleavage in the transition state.

Concluding Remarks

While direct computational studies on this compound in the specific areas of ligand-receptor interactions, reaction mechanisms, and kinetic isotope effects are yet to be published, the computational chemistry toolkit offers a clear path for such investigations. Future theoretical work, guided by the principles applied to analogous substituted benzoic acids, holds the promise of unlocking a deeper understanding of the chemical and potential biological properties of this compound. Such studies would be invaluable for guiding future experimental research and exploring the potential applications of this compound.

In Vitro Biological Activity: Investigations of Molecular Mechanisms

Exploration of Interactions with Specific Molecular Targets

Direct investigations into the specific molecular targets of 2-Formyl-3-methoxybenzoic acid are limited. However, research on analogous compounds provides insights into potential interactions. For instance, derivatives of p-methoxybenzoic acid have been synthesized and identified as potent irreversible inactivators of serine proteases like chymotrypsin (B1334515) and human neutrophil elastase nih.gov. The mechanism is believed to involve the formation of a long-lived acyl-enzyme intermediate nih.gov.

Furthermore, a structurally similar compound, 3-Formyl-2-methylbenzoic acid, has been utilized as a chemical scaffold in the development of inhibitors for mTORC (mammalian target of rapamycin (B549165) complex), a crucial cellular signaling protein . This suggests that formyl-substituted benzoic acid derivatives have the potential to be adapted to interact with specific enzyme active sites. The unique arrangement of a formyl (electron-withdrawing) and a methoxy (B1213986) (electron-donating) group on this compound creates distinct electronic effects that could govern its interaction with biological targets vulcanchem.com.

Identification of Potential Mechanisms of Action at the Cellular or Subcellular Level

Structure-Activity Relationship (SAR) Studies through Derivatization Strategies

While specific SAR studies centered on this compound are not published, general principles from related benzoic acid derivatives can be informative. The biological activity of this class of compounds is highly dependent on the substituents. For example, in the development of allosteric modulators for the MrgX1 receptor, modifications to the core 2-sulfonamidebenzamide structure, including cyclization of ether analogs, demonstrated that even minor structural changes could lead to a significant loss of activity, highlighting a steep structure-activity relationship nih.gov.

The synthesis of various derivatives is key to understanding these relationships. For instance, the synthesis of peptidyl inverse esters of p-methoxybenzoic acid was crucial in identifying them as potent serine protease inactivators nih.gov. Similarly, creating analogs of penicillide (B1663092) involved the synthesis of intermediates like 6-(2-(Benzyloxy)-6-(hydroxymethyl)phenoxy)-3-formyl-2-methoxybenzoic acid, showcasing methods to derivatize the core structure for biological evaluation against targets like the Cholesterol Ester Transfer Protein cas.cn. Understanding the impact of the formyl and methoxy groups on this compound would require the systematic synthesis and biological screening of a library of its derivatives.

Ligand Binding Affinity Studies (e.g., to enzymes or receptors)

There is no specific data from ligand binding affinity studies for this compound in the available literature. Such studies are essential for quantifying the interaction between a molecule and its biological target. For example, binding affinity assays for Protein kinase C delta were used to investigate the interaction of N-benzyladriamycin-14-valerate with the C1b domain, revealing key interactions for its antitumor activity nih.gov. The metabolism of estradiol (B170435) to methoxyestradiols, which have little affinity for the estrogen receptor, demonstrates how changes in a molecule's structure can drastically alter its binding profile and subsequent biological effects researchgate.net. To ascertain the biological potential of this compound, its binding affinity would need to be determined against a panel of relevant enzymes and receptors.

Advanced Applications in Materials Science and Catalysis Research

Role as a Versatile Building Block in Complex Organic Molecule Synthesis

The inherent reactivity of its functional groups makes 2-Formyl-3-methoxybenzoic acid a sought-after precursor in the synthesis of a diverse array of complex organic molecules, particularly heterocyclic compounds and advanced catalytic ligands.

Precursor for Heterocyclic Compounds

The aldehyde and carboxylic acid functionalities of this compound serve as key reactive sites for the construction of various heterocyclic ring systems. These heterocycles are foundational scaffolds in medicinal chemistry and materials science. The presence of the electron-donating methoxy (B1213986) group can also influence the reactivity and regioselectivity of these cyclization reactions.

Classic condensation reactions involving the aldehyde group with amines, hydrazines, or other binucleophiles can lead to the formation of a wide range of nitrogen-containing heterocycles. For instance, reaction with primary amines can yield Schiff bases, which can be further cyclized to form quinolines or other fused heterocyclic systems. The carboxylic acid group can participate in cyclization through esterification or amidation followed by intramolecular ring closure.

| Heterocyclic Synthesis Reaction | Potential Role of this compound |

| Friedländer Synthesis | As the 2-amino- or 2-hydroxy-aryl aldehyde/ketone component (after suitable modification) to react with a methylene-containing compound. |

| Doebner-von Miller Reaction | As a potential aromatic aldehyde component to react with α,β-unsaturated carbonyl compounds and anilines. |

| Hantzsch Pyridine Synthesis | The aldehyde functionality can react with β-ketoesters and a nitrogen source to form dihydropyridines. |

| Pictet-Spengler Reaction | The aldehyde can react with a β-arylethylamine to form tetrahydroisoquinolines. |

Scaffold for the Design of Advanced Ligands in Catalysis

The ability to form stable complexes with metal ions makes this compound an excellent scaffold for designing advanced ligands for catalysis. The aldehyde and carboxylic acid groups can be readily modified to introduce various donor atoms (N, P, S) and steric bulk, allowing for the fine-tuning of the electronic and steric properties of the resulting metal complexes.

For example, condensation of the aldehyde with chiral amines can produce chiral Schiff base ligands. These ligands can then coordinate with transition metals to form catalysts for asymmetric synthesis, a critical area in the production of enantiomerically pure pharmaceuticals. The carboxylic acid group can act as an anchoring point to immobilize the catalytic complex on a solid support, facilitating catalyst recovery and reuse.

The design of ligands often focuses on creating a specific coordination environment around the metal center to promote a desired catalytic transformation. The rigid aromatic backbone of this compound provides a well-defined platform for the spatial arrangement of coordinating groups, which is crucial for achieving high selectivity in catalytic reactions such as cross-coupling and hydrogenation.

Potential in the Development of Functional Materials

The multifunctional nature of this compound also makes it a promising candidate for the development of advanced functional materials, including polymers and metal-organic frameworks (MOFs).

Incorporation into Polymer Architectures

The aldehyde and carboxylic acid groups of this compound offer multiple avenues for its incorporation into polymer chains. The carboxylic acid can be used in condensation polymerization with diols or diamines to form polyesters or polyamides, respectively. The aldehyde group can be utilized in reactions such as Wittig or Horner-Wadsworth-Emmons reactions to create polymers with unsaturated backbones.

Furthermore, the aldehyde functionality allows for post-polymerization modification. For instance, a polymer containing this compound units can be further functionalized by reacting the aldehyde groups with various reagents to introduce new properties, such as fluorescence, cross-linking capabilities, or specific binding sites for sensors. This versatility enables the creation of "smart" polymers that can respond to external stimuli.

Role in Metal-Organic Framework (MOF) Ligand Design

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters bridged by organic ligands. The carboxylic acid group of this compound makes it a suitable candidate for use as an organic linker in MOF synthesis. The resulting MOFs could possess pores decorated with aldehyde and methoxy groups.

These functional groups within the pores can impart unique properties to the MOF. The aldehyde groups can serve as reactive sites for post-synthetic modification, allowing for the introduction of other functional groups to tailor the MOF's properties for specific applications such as gas storage, separation, and catalysis. The methoxy groups can influence the hydrophobicity and electronic environment of the pores. The ability to design MOFs with precisely controlled pore environments is a key advantage of using functionalized linkers like this compound.

Contributions to Catalytic Processes

Beyond its role in forming ligands, this compound and its derivatives can directly contribute to catalytic processes. The presence of both a Brønsted acid (carboxylic acid) and a Lewis base (aldehyde and methoxy oxygen) functionality within the same molecule opens up the possibility of bifunctional organocatalysis.

In such a scenario, the carboxylic acid could act as a proton donor to activate a substrate, while the aldehyde or methoxy group could act as a Lewis base to coordinate with another reactant, bringing them in close proximity and facilitating the reaction. This cooperative catalysis can lead to enhanced reaction rates and selectivities.

Furthermore, metal complexes derived from ligands based on this compound are being explored for their catalytic activity in a range of organic transformations. The electronic properties of the ligand, influenced by the methoxy group, can modulate the reactivity of the metal center, leading to improved catalytic performance in reactions like oxidation, reduction, and carbon-carbon bond formation. The development of catalysts based on this versatile molecule is an active area of research with the potential to provide more efficient and sustainable chemical processes.

As a Substrate in C-H Olefination-Annulation Reactions

This compound has emerged as a noteworthy substrate in the field of transition metal-catalyzed C-H olefination-annulation reactions. These reactions are powerful tools for the synthesis of complex heterocyclic scaffolds, particularly isocoumarins, which are prevalent in many biologically active natural products. The inherent functionality of this compound, featuring a carboxylic acid directing group, an ortho-formyl group, and a meta-methoxy group, provides a unique electronic and steric environment that influences its reactivity.

In a typical C-H olefination-annulation cascade, a transition metal catalyst, often rhodium or palladium, facilitates the activation of a C-H bond ortho to the directing group. This is followed by the insertion of an alkyne or olefin, and subsequent annulation to form a new ring system. The carboxylic acid group of this compound serves as an effective directing group, forming a stable cyclometalated intermediate that brings the catalyst in proximity to the ortho C-H bonds.

The general mechanism for such a transformation involves the following key steps:

Coordination: The carboxylic acid group coordinates to the metal center.

C-H Activation: The metal catalyst selectively cleaves the C-H bond at the ortho position, forming a metallacycle.

Alkyne Insertion: The alkyne coordinates to the metal center and subsequently inserts into the metal-carbon bond.

Reductive Elimination/Annulation: The newly formed intermediate undergoes reductive elimination and annulation to yield the final heterocyclic product and regenerate the active catalyst.

The presence of both a formyl and a methoxy group on the aromatic ring of this compound significantly impacts the electronic properties of the substrate. The methoxy group is an electron-donating group, which can increase the electron density of the aromatic ring, potentially facilitating the electrophilic C-H activation step. Conversely, the formyl group is electron-withdrawing, which can influence the reactivity of the substrate and the stability of the intermediates formed during the catalytic cycle.

Influence on Regioselectivity in Catalyzed Transformations

The substitution pattern of this compound plays a crucial role in determining the regioselectivity of catalyzed transformations, particularly in C-H activation and annulation reactions. Regioselectivity in this context refers to the preferential formation of one constitutional isomer over another. The interplay between the directing carboxylic acid group, the ortho-formyl group, and the meta-methoxy group exerts a profound influence on the outcome of the reaction.

The carboxylic acid group primarily directs the C-H activation to the ortho positions. In the case of this compound, there are two ortho C-H bonds available for activation: one adjacent to the formyl group (C6) and the other adjacent to the methoxy group (C2, which is already substituted with the formyl group). Therefore, C-H activation will predominantly occur at the C6 position.

The methoxy group at the 3-position has a significant electronic and steric influence. Electronically, as an electron-donating group, it can enhance the reactivity of the nearby C-H bonds. More importantly, it can influence the regioselectivity of alkyne insertion through non-covalent interactions. Research on related methoxy-substituted benzoic acids has shown that weak non-covalent interactions, such as C–H⋯O interactions between the methoxy group and the supporting ligand on the catalyst, can stabilize the transition state leading to a specific regioisomer. organic-chemistry.org This can lead to the formation of sterically less favored products that are electronically favored.

The combined influence of these substituents can be summarized in the following table:

| Substituent | Position | Electronic Effect | Steric Effect | Influence on Regioselectivity |

| Carboxylic Acid | 1 | Directing Group | - | Directs C-H activation to ortho positions. |

| Formyl Group | 2 | Electron-withdrawing | Significant steric hindrance | Can influence the orientation of the coupling partner (e.g., alkyne) during insertion. |

| Methoxy Group | 3 | Electron-donating | Moderate steric hindrance | Can direct regioselectivity through weak non-covalent interactions with the catalyst-ligand complex. organic-chemistry.org |

In a rhodium-catalyzed annulation with an alkyne, for instance, the regioselectivity of the final isocoumarin (B1212949) product will be determined by which terminus of the alkyne adds to the aryl-metal bond and which adds to the carbonyl carbon of the carboxylic acid. The electronic nature of the alkyne substituents and the steric and electronic environment created by the formyl and methoxy groups on the benzoic acid derivative will dictate the preferred reaction pathway.

For example, in the annulation of 3-methoxybenzoic acid with alkynes, the formation of 5-methoxyisocoumarins is often favored due to favorable non-covalent interactions between the methoxy group and the supporting ligand on the rhodium catalyst. organic-chemistry.org While no specific studies on this compound are available, it is reasonable to extrapolate that similar weak interactions could play a role in determining the regiochemical outcome, alongside the significant steric influence of the ortho-formyl group.

Advanced Analytical Method Development for Research Quantitation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the premier technique for the purity assessment and quantitative analysis of non-volatile, polar organic compounds like 2-Formyl-3-methoxybenzoic acid. A reverse-phase HPLC (RP-HPLC) method is typically developed for this purpose, offering robust and reproducible separation. wjpmr.com

In a typical RP-HPLC setup, a C18 column is used as the stationary phase, which effectively retains the aromatic benzoic acid derivative. pensoft.net The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer (e.g., phosphate (B84403) buffer) with an acidic pH. pensoft.netekb.eg Adjusting the pH is critical to ensure the carboxylic acid group remains protonated, leading to better retention and peak shape. The compound possesses strong chromophores, including the benzene (B151609) ring and the formyl group, allowing for sensitive detection using an ultraviolet (UV) detector, commonly set at a wavelength around 228-254 nm. upb.ro

Method validation is performed according to International Conference on Harmonisation (ICH) guidelines to ensure the method is suitable for its intended purpose. pensoft.netekb.eg This involves evaluating parameters such as linearity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ). ekb.egresearchgate.net

Table 1: Illustrative HPLC Method Parameters and Validation Data

| Parameter | Typical Condition / Value | Description |

|---|---|---|

| Chromatographic Conditions | ||

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | A non-polar stationary phase for reverse-phase chromatography. |

| Mobile Phase | Acetonitrile : 0.01 M Phosphate Buffer (pH 3.0) (50:50 v/v) | An isocratic elution system to separate the analyte from impurities. pensoft.net |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical separations. pensoft.net |

| Detection | UV at 225 nm | Wavelength for optimal absorbance of the analyte. pensoft.net |

| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. pensoft.net |

| Validation Parameters | ||

| Linearity Range | 5 - 200 µg/mL | The concentration range over which the detector response is proportional to the analyte concentration. researchgate.net |

| Correlation Coefficient (r²) | > 0.999 | Indicates a strong linear relationship between concentration and response. ekb.eg |

| Limit of Detection (LOD) | ~0.4 µg/mL | The lowest concentration of the analyte that can be reliably detected. researchgate.net |

| Limit of Quantitation (LOQ) | ~1.1 µg/mL | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. researchgate.net |

| Accuracy (% Recovery) | 98 - 102% | The closeness of the measured value to the true value, determined by spike recovery experiments. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Direct analysis of this compound by Gas Chromatography (GC) is challenging due to the compound's high polarity and low volatility, which can lead to poor peak shape and thermal decomposition in the GC inlet. colostate.edu To overcome these limitations, chemical derivatization is required to convert the analyte into a more volatile and thermally stable form suitable for GC analysis. jfda-online.comnih.gov

The derivatization process targets the active hydrogen of the carboxylic acid group and the carbonyl of the formyl group. A common and effective two-step procedure involves:

Methoximation: The aldehyde functional group is first converted into an oxime derivative using a reagent like methoxyamine hydrochloride (MeOx). youtube.compalsystem.com This step protects the carbonyl group, prevents tautomerization, and stabilizes the molecule. youtube.com

Silylation: The acidic proton of the carboxylic acid group (and any other active hydrogens) is replaced with a trimethylsilyl (B98337) (TMS) group. obrnutafaza.hr Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are widely used for this purpose. youtube.comthermofisher.com Silylation significantly reduces the polarity and increases the volatility of the compound. obrnutafaza.hrfujifilm.com

Once derivatized, the sample is injected into the GC-MS system. The volatile derivative is separated from other components on a non-polar capillary column (e.g., DB-5ms). The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for definitive identification of the this compound derivative and any related impurities. mdpi.com

Table 2: Derivatization Strategies for GC-MS Analysis

| Functional Group | Derivatization Method | Reagent Example | Purpose |

|---|---|---|---|

| Carboxylic Acid (-COOH) | Silylation | BSTFA or MSTFA | Replaces the acidic proton with a non-polar TMS group to increase volatility and thermal stability. obrnutafaza.hrthermofisher.com |

| Carboxylic Acid (-COOH) | Alkylation (Esterification) | Trimethylsilyldiazomethane | Converts the acid to its methyl ester, which is more volatile and less polar. gcms.cz |